![molecular formula C19H14N2O4S B10811916 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B10811916.png)
2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C19H14N2O4S. This compound is notable for its unique structure, which includes a thiazolo-benzimidazole core, making it of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and benzimidazole derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazolo-benzimidazole core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzimidazole derivatives, such as:
- 2-Methoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-2(3H)-ylidene)methyl]phenyl acetate
- 2-Ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the thiazolo-benzimidazole core with the methoxy and acetate groups in 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate distinguishes it from other related compounds .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11(22)25-15-8-7-12(9-16(15)24-2)10-17-18(23)21-14-6-4-3-5-13(14)20-19(21)26-17/h3-10H,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGIWLHZEZJMJU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
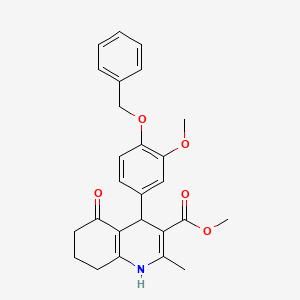
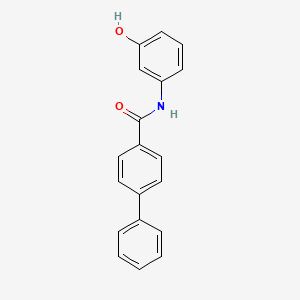

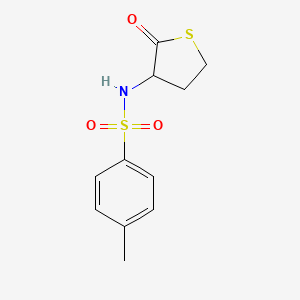
![1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10811860.png)

![Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10811870.png)
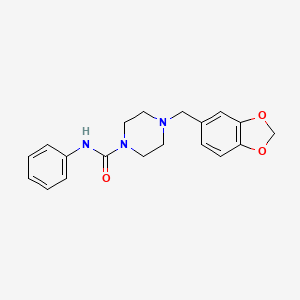
![6-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B10811890.png)
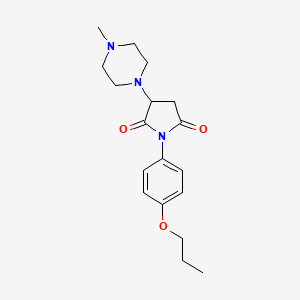
![2-[(4-Methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811903.png)
![Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10811922.png)
![Dibenzo[b,f]azepine-5-carboxylic acid methylamide](/img/structure/B10811938.png)
![2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B10811942.png)
